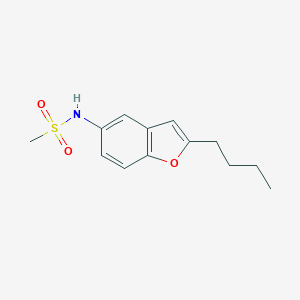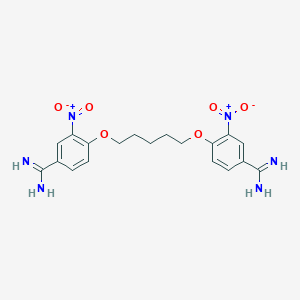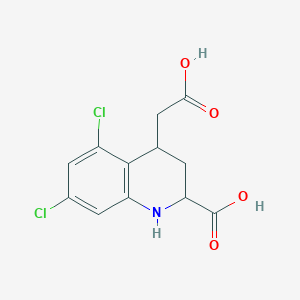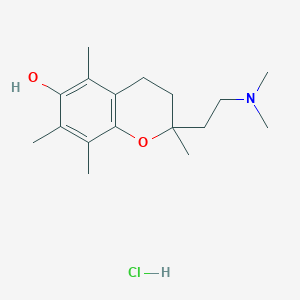
3-Phenyl-3-(trifluoromethyl)diaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Phenyl-3-(trifluoromethyl)diaziridine is an intermediate in the synthesis of a diazirine photophore . It has a molecular weight of 188.15 . This compound plays a significant role in photoaffinity labeling studies of nucleic acids and proteins .
Synthesis Analysis
The synthesis of 3-Phenyl-3-(trifluoromethyl)diaziridine involves diaziridine, a highly strained three-membered heterocycle with two nitrogen atoms . This compound is developed as a reagent for a variety of oxidative transformations . The method commonly used for its synthesis is instead of spirocyclic (aliphatic skeleton) 3H-diazirine . Both conventional methods can be used to achieve scales of up to 50g when synthesizing functionalized spirocyclic 3H-diazirine mediated by diaziridine formation .Molecular Structure Analysis
The molecular structure of 3-Phenyl-3-(trifluoromethyl)diaziridine is represented by the formula C8H7F3N2 .Chemical Reactions Analysis
Diaziridine, an important intermediate and precursor in organic chemistry, is a highly strained three-membered heterocycle with two nitrogen atoms . It has excellent properties such as a weak N–N bond, low toxicity, hydrazine aminal duality, and neurotropic activity . Non-substituted diaziridine is developed as a reagent for a variety of oxidative transformations and employed in the synthesis of carbene-mediated photoaffinity-labeled photophores of 3H-diazirines .Mechanism of Action
The mechanism of action of 3-Phenyl-3-(trifluoromethyl)diaziridine involves the generation of carbenes upon photochemical, thermal, or electrical stimulation . Carbenes formed in this way can undergo rapid insertion into any nearby C–H, O–H or N–H bond . Molecules that encode diazirine functions have emerged as privileged tools in applications ranging from biological target identification and proteomics through to polymer crosslinking and adhesion .
properties
IUPAC Name |
3-phenyl-3-(trifluoromethyl)diaziridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2/c9-8(10,11)7(12-13-7)6-4-2-1-3-5-6/h1-5,12-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYOLIBOFIMVHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(NN2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345432 |
Source


|
| Record name | 3-Phenyl-3-(trifluoromethyl)diaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40618-96-0 |
Source


|
| Record name | 3-Phenyl-3-(trifluoromethyl)diaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-2H-triazino[5,4-b]indol-4-one](/img/structure/B141120.png)












